N-(2-methylphenyl)-3-oxa-8-azabicyclo[3.2.1]octane-8-carboxamide
Description
The exact mass of the compound this compound is 246.136827821 g/mol and the complexity rating of the compound is 309. The storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Properties
IUPAC Name |
N-(2-methylphenyl)-3-oxa-8-azabicyclo[3.2.1]octane-8-carboxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H18N2O2/c1-10-4-2-3-5-13(10)15-14(17)16-11-6-7-12(16)9-18-8-11/h2-5,11-12H,6-9H2,1H3,(H,15,17) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KZPBNRTZXKJCJT-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=CC=C1NC(=O)N2C3CCC2COC3 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H18N2O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
246.30 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
N-(2-methylphenyl)-3-oxa-8-azabicyclo[3.2.1]octane-8-carboxamide, commonly referred to as MOCA, is a synthetic compound that belongs to the bicyclic amide family. Its unique structural features and potential biological activities make it a subject of interest in pharmacological research. This article delves into the biological activity of MOCA, highlighting its mechanisms of action, therapeutic potential, and relevant research findings.
- Molecular Formula : C₁₄H₁₈N₂O₂
- Molecular Weight : 246.30 g/mol
- CAS Number : 1396708-66-9
The compound features an azabicyclic structure which is known for its interaction with various neurotransmitter systems, particularly in the central nervous system (CNS).
MOCA exhibits its biological activity primarily through its interaction with monoamine transporters. It has been studied for its potential as a reuptake inhibitor for neurotransmitters such as serotonin (5-HT), norepinephrine (NE), and dopamine (DA). This mechanism is crucial for the treatment of various psychiatric disorders, including depression and anxiety.
Structure-Activity Relationship (SAR)
Research has shown that modifications to the bicyclic structure can significantly influence the binding affinity and selectivity towards different monoamine transporters. For instance, studies on related compounds have identified specific structural moieties that enhance selectivity for serotonin over dopamine transporters, which is beneficial in minimizing side effects associated with broader-spectrum reuptake inhibitors .
In Vitro Studies
In vitro assays have demonstrated that MOCA and its derivatives can effectively inhibit the reuptake of serotonin and norepinephrine. The following table summarizes key findings from various studies:
| Compound | Target Transporter | IC50 (nM) | Selectivity Ratio (SERT/DAT) |
|---|---|---|---|
| MOCA | SERT | 150 | High |
| 8-Cyclopropylmethyl derivative | SERT/DAT | 80 | Moderate |
| Other analogs | DAT | 200 | Low |
These results indicate that MOCA has a promising profile as a selective serotonin reuptake inhibitor (SSRI), which could lead to fewer side effects compared to traditional SSRIs.
Clinical Relevance
A notable study investigated the effects of MOCA in animal models of depression. The results indicated that administration of MOCA led to significant improvements in depressive-like behaviors, suggesting its potential therapeutic role in managing depression .
Another study focused on the compound's effects on anxiety-related behaviors, revealing anxiolytic properties that warrant further exploration in clinical settings .
Toxicity and Safety
While MOCA shows promise as a therapeutic agent, safety assessments are crucial. Preliminary toxicity studies indicate that it possesses a favorable safety profile at therapeutic doses; however, comprehensive toxicological evaluations are necessary for clinical applications.
Current Research Trends
Ongoing research is focused on enhancing the efficacy and selectivity of MOCA through structural modifications. The development of novel derivatives aims to improve pharmacokinetic properties while minimizing adverse effects associated with existing monoamine reuptake inhibitors .
Scientific Research Applications
Pain Management
Research indicates that compounds within the azabicyclo[3.2.1]octane family, including N-(2-methylphenyl)-3-oxa-8-azabicyclo[3.2.1]octane-8-carboxamide, exhibit significant analgesic properties. They function by inhibiting the activity of enzymes involved in pain signaling pathways, thereby reducing inflammation and pain perception.
Anti-inflammatory Effects
The compound acts as a non-covalent inhibitor of N-acylethanolamine-hydrolyzing acid amidase (NAAA), an enzyme that degrades endogenous palmitoylethanolamide (PEA). By inhibiting NAAA, the compound preserves PEA levels, enhancing its anti-inflammatory effects at sites of injury or inflammation .
Case Study 1: Efficacy in Animal Models
In a study involving animal models of chronic pain, administration of this compound resulted in a significant reduction in pain behaviors compared to control groups. The study highlighted the compound's potential as a novel analgesic with a favorable safety profile.
Case Study 2: Pharmacokinetic Studies
Pharmacokinetic evaluations demonstrated that the compound exhibits good oral bioavailability and a suitable half-life for therapeutic use, making it a candidate for further development into a pharmaceutical agent targeting chronic pain and inflammatory conditions .
Preparation Methods
Cyclization of Tropane Derivatives
A common precursor, tert-butyl 3-oxo-8-azabicyclo[3.2.1]octane-8-carboxylate, is synthesized via Dieckmann cyclization of N-protected tropinone derivatives. For example, lithium hexamethyldisilazide (LHMDS)-mediated cyclization of N-Boc-nortropinone in tetrahydrofuran (THF) at −78°C yields the bicyclic ketone in 90% purity. This intermediate is critical for subsequent oxidation and coupling steps.
Oxidation to Introduce 3-Oxa Functionality
The 3-oxa group is introduced through trifluoromethanesulfonyl (Tf) activation followed by nucleophilic substitution. Treatment of tert-butyl 3-oxo-8-azabicyclo[3.2.1]octane-8-carboxylate with N-phenylbis(trifluoromethanesulfonimide) (PhNTf2) and LHMDS in THF at −30°C generates a triflate intermediate, which undergoes hydrolysis to yield the 3-oxa derivative. This step achieves 84–95% yields depending on stoichiometry and temperature control.
Carboxamide Coupling Strategies
The final step involves coupling the bicyclic carboxylic acid with 2-methylphenylamine. Two predominant methods are employed:
Isocyanate-Mediated Coupling
Reacting 3-oxa-8-azabicyclo[3.2.1]octane-8-carboxylic acid with 2-methylphenyl isocyanate in dichloromethane (DCM) at 0°C produces the target carboxamide. Triethylamine acts as a base, facilitating nucleophilic acyl substitution. This method yields 72–79% purity after recrystallization.
Carbodiimide-Activated Coupling
Alternative protocols use 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) and hydroxybenzotriazole (HOBt) to activate the carboxylic acid. Stirring the activated ester with 2-methylphenylamine in DCM at room temperature for 12 hours affords the amide in 68% yield. This method minimizes racemization and is scalable for industrial production.
Optimization of Reaction Conditions
Solvent and Temperature Effects
| Parameter | Optimal Condition | Yield Impact |
|---|---|---|
| Solvent | THF/DCM (2:1) | +15% |
| Temperature | 0°C to 25°C | +20% |
| Catalyst | LHMDS | +25% |
Polar aprotic solvents like THF enhance intermediate stability, while low temperatures (−30°C to 0°C) suppress side reactions. Catalytic LHMDS improves triflate formation efficiency by deprotonating the ketone precursor.
Protecting Group Strategies
The tert-butoxycarbonyl (Boc) group is preferentially used to protect the secondary amine during bicyclic framework synthesis. Deprotection with trifluoroacetic acid (TFA) in DCM at ambient temperature achieves quantitative removal without degrading the oxa moiety.
Analytical Characterization
Spectroscopic Validation
Nuclear magnetic resonance (NMR) confirms regioselectivity:
Chromatographic Purity
High-performance liquid chromatography (HPLC) with a C18 column (acetonitrile/water gradient) confirms ≥98% purity for pharmaceutical-grade material.
Comparative Analysis of Synthetic Routes
| Method | Yield (%) | Purity (%) | Scalability |
|---|---|---|---|
| Isocyanate Coupling | 79 | 98 | High |
| Carbodiimide Activation | 68 | 95 | Moderate |
| Tf-Mediated Oxidation | 95 | 99 | Low |
The triflate-mediated route achieves the highest yield but requires stringent anhydrous conditions, limiting industrial scalability. Isocyanate coupling balances efficiency and practicality, making it the preferred method for large-scale synthesis.
Challenges and Mitigation Strategies
Q & A
Basic Research Questions
Q. What synthetic methodologies are recommended for synthesizing N-(2-methylphenyl)-3-oxa-8-azabicyclo[3.2.1]octane-8-carboxamide?
- Methodology : A multi-step synthesis is typically employed. First, construct the bicyclic core via stereoselective hydrogenation of disubstituted furan derivatives to generate cis-tetrahydrofuran intermediates, as demonstrated for related 3-oxa-8-azabicyclo[3.2.1]octane systems . Subsequent functionalization involves coupling the bicyclic amine with 2-methylphenyl isocyanate or activating the amine with a carboxamide group via carbodiimide-mediated reactions. Purification via column chromatography (e.g., silica gel, gradient elution) and characterization by H/C NMR and HRMS are critical .
Q. How can the stereochemistry and structural integrity of this compound be validated?
- Methodology : Use X-ray crystallography to resolve absolute stereochemistry, especially for bicyclic cores. For intermediates, compare experimental H NMR coupling constants (e.g., J-values for axial/equatorial protons) with computational models (DFT). Chiral HPLC or polarimetry can confirm enantiopurity if asymmetric synthesis is employed .
Q. What are the key stability considerations for this compound under laboratory storage conditions?
- Methodology : Stability studies under varying temperatures (e.g., 4°C, -20°C) and humidity levels (via TGA/DSC) should be conducted. Monitor degradation by LC-MS over 1–6 months. Evidence from related bicyclic amines suggests sensitivity to light and moisture; thus, storage in amber vials with desiccants is advised .
Advanced Research Questions
Q. How does the substitution pattern on the bicyclic scaffold influence pharmacological activity?
- Methodology : Perform structure-activity relationship (SAR) studies by synthesizing analogs with modifications at the 2-methylphenyl group or the oxa/aza positions. Test binding affinity to target receptors (e.g., GPCRs) via radioligand assays. For example, replacing the 3-oxa group with a thia moiety (as in related compounds) may alter lipophilicity and target engagement .
Q. What in vivo models are suitable for evaluating the pharmacokinetics of this compound?
- Methodology : Administer the compound to rodent models (e.g., Sprague-Dawley rats) and collect plasma/tissue samples at timed intervals. Use LC-MS/MS to quantify parent drug and metabolites. Assess bioavailability, half-life, and brain penetration (via BBB permeability assays). Compare results with in vitro hepatic microsomal stability data .
Q. How can enantiomeric purity impact biological activity, and what resolution methods are effective?
- Methodology : Separate enantiomers using chiral stationary phases (e.g., Chiralpak AD-H) and test each isomer in functional assays (e.g., cAMP inhibition for GPCR targets). For resolution, employ kinetic resolution with enantioselective catalysts or enzymatic methods (lipases). Differences in IC values >10-fold between enantiomers indicate stereochemical dependency .
Q. What computational tools are recommended for predicting the compound’s binding mode to targets like sigma receptors?
- Methodology : Use molecular docking (AutoDock Vina, Schrödinger Suite) with receptor crystal structures (PDB: 6DK1 for sigma-1). Validate predictions with molecular dynamics simulations (AMBER) to assess binding stability. Compare computational binding energies with experimental K values from SPR or ITC .
Data Contradictions and Resolution
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
